molecular formula C13H9N3O2 B11871680 4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid CAS No. 113296-37-0

4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid

Cat. No.: B11871680
CAS No.: 113296-37-0
M. Wt: 239.23 g/mol
InChI Key: VFNQUSRGVSPQPX-UHFFFAOYSA-N
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Description

4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid is a heterocyclic compound that combines the structural features of imidazole and pyridine rings with a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid typically involves the formation of the imidazo[4,5-c]pyridine core followed by the introduction of the benzoic acid group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminopyridine with a suitable aldehyde or ketone can form the imidazo[4,5-c]pyridine ring, which is then further functionalized to introduce the benzoic acid group .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the formation of the desired product. The specific details of industrial production methods are proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: 4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its biological activity.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides, nitro groups, or sulfonic acids .

Scientific Research Applications

4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

  • 2-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid
  • 3-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid
  • 4-(1H-Imidazo[4,5-b]pyridin-2-yl)benzoic acid

Comparison: 4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications .

Properties

CAS No.

113296-37-0

Molecular Formula

C13H9N3O2

Molecular Weight

239.23 g/mol

IUPAC Name

4-(3H-imidazo[4,5-c]pyridin-2-yl)benzoic acid

InChI

InChI=1S/C13H9N3O2/c17-13(18)9-3-1-8(2-4-9)12-15-10-5-6-14-7-11(10)16-12/h1-7H,(H,15,16)(H,17,18)

InChI Key

VFNQUSRGVSPQPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=NC=C3)C(=O)O

Origin of Product

United States

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